4-Chlorocinnoline
Overview
Description
4-Chlorocinnoline is a heterocyclic aromatic organic compound with the molecular formula C8H5ClN2. It is a derivative of cinnoline, where a chlorine atom is substituted at the fourth position of the cinnoline ring.
Mechanism of Action
Target of Action
Cinnoline derivatives are known to interact with various biological targets, including enzymes and receptors, due to their heterocyclic nature .
Mode of Action
It’s known that cinnoline derivatives can undergo metalation, a process where a metal atom is introduced into a molecule . This process can potentially alter the compound’s interaction with its targets, leading to changes in biological activity.
Biochemical Pathways
Cinnoline derivatives are known to participate in various biochemical reactions due to their versatile chemical structure .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is a bbb permeant, indicating that it can cross the blood-brain barrier . It’s also known to be a CYP1A2 inhibitor . These properties can impact the compound’s bioavailability and distribution within the body.
Result of Action
Cinnoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorocinnoline can be synthesized through several methods. One common approach involves the reaction of cinnoline with chlorine gas in the presence of a catalyst. Another method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate, followed by cyclization to form the cinnoline ring .
Industrial Production Methods: In industrial settings, this compound is often produced using a multi-step synthesis process. This typically involves the chlorination of cinnoline derivatives under controlled conditions to ensure high yield and purity. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, with a catalyst like iron(III) chloride to facilitate the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorocinnoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: It can be oxidized to form cinnoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride and primary or secondary amines in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products:
Nucleophilic Substitution: Products include various substituted cinnolines depending on the nucleophile used.
Oxidation: Major products are cinnoline N-oxides.
Reduction: The primary product is 4-aminocinnoline.
Scientific Research Applications
4-Chlorocinnoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cinnoline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Methoxycinnoline: Has different electronic properties due to the methoxy group, affecting its reactivity and applications.
4-Bromocinnoline: Similar in reactivity but may have different steric and electronic effects due to the larger bromine atom.
Properties
IUPAC Name |
4-chlorocinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSFFUOWXQRDMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447987 | |
Record name | 4-chlorocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5152-84-1 | |
Record name | 4-Chlorocinnoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5152-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chlorocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorocinnoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 4-Chlorocinnoline?
A1: this compound serves as a crucial starting material for synthesizing diverse cinnoline derivatives via various cross-coupling reactions. For instance, it undergoes Sonogashira coupling with terminal alkynes to yield 4-ethynylcinnolines []. Similarly, Suzuki coupling with boronic esters leads to the formation of 4-arylcinnolines []. These reactions highlight the versatility of this compound in constructing complex cinnoline-based structures for diverse applications.
Q2: Can you elaborate on the N-oxidation of this compound?
A2: N-oxidation of this compound produces both this compound 1-oxide and this compound 2-oxide. Interestingly, the yield of the 2-oxide is significantly higher than that of the 1-oxide []. This preference for 2-oxide formation is also observed in the N-oxidation of 4-methoxycinnoline [], suggesting an electronic influence of the substituent on the regioselectivity of the oxidation.
Q3: How does the reactivity of this compound-3-carbonitrile differ from this compound?
A3: The presence of the nitrile group at the 3-position in this compound-3-carbonitrile significantly influences its reactivity compared to this compound. This compound readily undergoes condensation reactions with various nucleophiles []. For example, it reacts with hydrazine and substituted hydrazines to yield a series of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines [], highlighting its potential in generating fused heterocyclic systems.
Q4: What is the significance of this compound synthesis from o-aminophenylacetylenes?
A4: The synthesis of 4-chlorocinnolines from o-aminophenylacetylenes, employing sodium nitrite and concentrated hydrochloric acid, offers a convenient and practical route to these valuable intermediates []. This method demonstrates an alternative approach to traditional methods and can be extended to synthesize 4-bromocinnolines using hydrobromic acid [].
Q5: Are there any studies focusing on the structure-activity relationship (SAR) of this compound derivatives?
A5: Recent studies have explored the antileukemic activity of various cinnoline sulfonamide derivatives and 4-substituted cinnolines synthesized via cross-coupling reactions of this compound []. These investigations revealed that modifications at the 4-position of the cinnoline scaffold significantly impact the biological activity, with specific substitutions demonstrating potent antileukemic effects against both wild-type and imatinib-resistant cell lines [].
Q6: Beyond its use in organic synthesis, are there any reports on the biological activity of this compound itself?
A6: While this compound serves primarily as a synthetic building block, limited information is available regarding its inherent biological activity. Further research is needed to explore its potential therapeutic applications.
Q7: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A7: Various spectroscopic techniques are routinely employed for characterizing this compound and its derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the structure and connectivity of atoms within the molecule [, ]. Additionally, techniques like Infrared (IR) spectroscopy and Mass Spectrometry (MS) are valuable for confirming functional groups and determining molecular weight, respectively.
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